molecular formula C25H31N5O3 B2696107 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea CAS No. 1203403-81-9

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea

Cat. No.: B2696107
CAS No.: 1203403-81-9
M. Wt: 449.555
InChI Key: MZQWEGAZBNQFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Dimethoxybenzyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.

    Formation of the Urea Linkage: The final step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea would depend on its specific biological target. Generally, such compounds may:

    Inhibit Enzymes: By binding to the active site or allosteric sites.

    Modulate Receptors: By acting as agonists or antagonists.

    Interact with DNA/RNA: By intercalating or binding to specific sequences.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(4-methylquinolin-6-yl)urea: Lacks the piperazine moiety.

    1-(3,4-Dimethoxybenzyl)-3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)thiourea: Contains a thiourea linkage instead of urea.

    1-(3,4-Dimethoxybenzyl)-3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)carbamate: Contains a carbamate linkage.

Uniqueness

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-17-13-24(30-11-9-29(2)10-12-30)28-21-7-6-19(15-20(17)21)27-25(31)26-16-18-5-8-22(32-3)23(14-18)33-4/h5-8,13-15H,9-12,16H2,1-4H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQWEGAZBNQFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.